N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15664752
Molecular Formula: C17H15ClN4O2
Molecular Weight: 342.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15ClN4O2 |
|---|---|
| Molecular Weight | 342.8 g/mol |
| IUPAC Name | N-[(E)-1-(4-chlorophenyl)ethylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H15ClN4O2/c1-10-3-8-16(24-10)14-9-15(21-20-14)17(23)22-19-11(2)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-11+ |
| Standard InChI Key | VOOLEVVTPBEHGJ-YBFXNURJSA-N |
| Isomeric SMILES | CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) linked to a 5-methylfuran-2-yl group at the 3-position and a hydrazone group at the 5-position. The hydrazone moiety incorporates a 4-chlorophenyl substituent, enhancing electronic delocalization and steric bulk. The E-configuration of the hydrazone double bond is critical for maintaining planar geometry, facilitating π-π stacking interactions in crystalline states .
Table 1: Key Molecular Descriptors
Synthesis and Purification
Synthetic Routes
The synthesis typically involves a three-step process:
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Formation of the Pyrazole Core: Reaction of 1,3-diaminoguanidine with β-keto esters or aldehydes under acidic conditions.
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Hydrazone Formation: Condensation of the pyrazole-5-carbohydrazide intermediate with 4-chloroacetophenone in ethanol under reflux.
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Functionalization: Introduction of the 5-methylfuran-2-yl group via nucleophilic aromatic substitution or cross-coupling reactions.
Reaction monitoring employs Thin-Layer Chromatography (TLC), with purification via recrystallization from ethanol or acetonitrile. Yields range from 60–75%, depending on the steric hindrance of substituents.
Crystallographic Insights
While direct crystallographic data for this compound is unavailable, related hydrazones exhibit monoclinic systems (space group P2₁/c) with unit cell parameters a = 13.052 Å, b = 10.091 Å, c = 14.454 Å, and β = 114.45° . These studies highlight intramolecular hydrogen bonds between the hydrazide NH and furan oxygen, stabilizing the planar conformation .
| Hazard Category | Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear nitrile gloves; wash skin post-contact |
| Eye Irritation | Category 2A | Use safety goggles; rinse eyes for 15 minutes |
| Respiratory Irritation | Category 3 | Use fume hoods; avoid dust inhalation |
Handling requires PPE (gloves, goggles) and adherence to protocols for respiratory protection . Storage recommendations include airtight containers in ventilated, dry areas at 2–8°C .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (DMSO-d6, 300 MHz):
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δ 8.45 (s, 1H, NH),
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δ 7.85–7.40 (m, 4H, Ar-H),
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δ 6.75 (d, J = 3.2 Hz, 1H, furan-H),
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δ 2.35 (s, 3H, CH3).
The hydrazone proton appears as a singlet at δ 8.45, while aromatic protons from the 4-chlorophenyl group resonate as a multiplet between δ 7.85–7.40 .
Infrared (IR) Spectroscopy
Key absorptions include:
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: 3250 cm⁻¹ (hydrazide NH stretch),
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: 1680 cm⁻¹ (amide carbonyl),
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: 750 cm⁻¹.
Research Challenges and Future Directions
Despite its promise, gaps persist in:
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In vivo toxicology: No data on acute oral toxicity (LD50) or chronic exposure effects.
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Structure-Activity Relationships (SAR): Impact of substituents on the furan and pyrazole rings remains unexplored.
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Scalable Synthesis: Current methods lack atom economy; microwave-assisted or flow chemistry approaches could improve yields.
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